

structure-activity relationship studies of 4-(piperidin-4-yloxy)pyrimidine derivatives

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Compound of Interest

Compound Name: 4-(Piperidin-4-yloxy)pyrimidine
dihydrochloride

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A Comparative Guide to the Structure-Activity Relationships of 4-(Piperidin-4-yloxy)pyrimidine Derivatives

The 4-(piperidin-4-yloxy)pyrimidine scaffold is a versatile chemical structure that has been extensively explored in medicinal chemistry, leading to the development of potent inhibitors for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their application as kinase inhibitors for cancer therapy and their potential as antimicrobial agents.

Performance Comparison and Experimental Data

The biological activity of 4-(piperidin-4-yloxy)pyrimidine derivatives is highly dependent on the substitutions on both the pyrimidine and piperidine rings. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on their inhibitory potency.

As Kinase Inhibitors

Recent research has highlighted the potential of 2-aryl-amino-4-(piperidin-4-yloxy)pyrimidines as covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M/L858R mutant found in non-small cell lung cancer (NSCLC).^[1]

Compound	Target	IC50 (nM)	Cell Line	IC50 (µM)	Selectivity
9i	EGFRT790M/ L858R	4.902	H1975	0.6210	Highly selective over EGFRWT

Table 1: Inhibitory activity of compound 9i, a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative.[1]

General SAR observations for kinase inhibition indicate that N-methylation of the piperidine ring can lead to a 50% reduction in kinase affinity, likely due to steric hindrance.[2] Conversely, the introduction of trifluoromethyl groups at the 6-position of the pyrimidine ring has been shown to improve metabolic stability.[2] The pyrimidine core is a well-established scaffold for kinase inhibitors, targeting a range of kinases including EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]

As Antimicrobial Agents

The 4-(piperidin-4-yloxy)pyrimidine scaffold has also demonstrated moderate antimicrobial activity. Modifications to the pyrimidine ring, such as fluorination, can significantly enhance this activity.

Compound	Organism	MIC (µg/mL)
4-(Piperidin-4-yloxy)pyrimidine	Staphylococcus aureus	32
Escherichia coli	64	
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine	Staphylococcus aureus	8

Table 2: Antimicrobial activity of 4-(piperidin-4-yloxy)pyrimidine derivatives.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR T790M/L858R was determined using a kinase activity assay. A typical protocol involves:

- **Enzyme and Substrate Preparation:** Recombinant human EGFR T790M/L858R is used as the enzyme source. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is used.
- **Assay Reaction:** The kinase reaction is carried out in a buffer solution (e.g., Tris-HCl buffer, pH 7.5) containing ATP and MgCl₂. The test compounds are pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.
- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, or by using a phosphospecific antibody in an ELISA format.
- **IC₅₀ Determination:** The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against a range of compound concentrations and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (H1975 Cell Line)

The anti-proliferative activity of the compounds on the H1975 human lung adenocarcinoma cell line, which harbors the EGFR T790M/L858R mutation, is assessed using a cell viability assay. A common method is the MTT assay:

- **Cell Culture:** H1975 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- **MTT Assay:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active

mitochondrial reductases convert the yellow MTT to a purple formazan product.

- **Data Analysis:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.

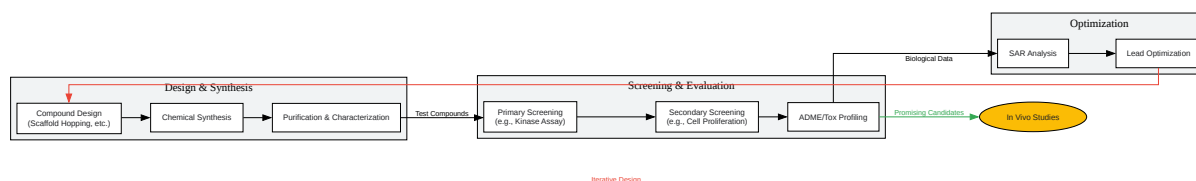
Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Inoculum Preparation:** Bacterial strains such as *Staphylococcus aureus* and *Escherichia coli* are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity corresponding to a known cell density.
- **Compound Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizing Structure-Activity Relationships and Mechanisms

To better understand the drug discovery process and the biological context of these compounds, the following diagrams illustrate a typical SAR workflow and the EGFR signaling pathway.



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A generalized workflow for structure-activity relationship (SAR) studies.

The EGFR signaling pathway and the inhibitory action of 4-(piperidin-4-yloxy)pyrimidine derivatives.

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References

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